molecular formula C17H15BrN4S B2357094 3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1179473-63-2

3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

Cat. No.: B2357094
CAS No.: 1179473-63-2
M. Wt: 387.3
InChI Key: FDBRWHTWJGDYEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings. This compound is part of a broader class of triazolothiadiazines, which are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide typically involves the reaction of 4-amino-5-mercapto-3-phenyl-1,2,4-triazole with p-tolyl isothiocyanate under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired triazolothiadiazine ring system .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: A closely related compound with similar pharmacological properties.

    1,2,4-triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric variant with distinct biological activities.

    1,2,4-triazolo[1,5-c][1,3,5]thiadiazine: Exhibits unique structural features and pharmacological profiles.

    1,2,3-triazolo[5,1-b][1,3,4]thiadiazine: Known for its antimicrobial and anticancer activities.

Uniqueness

3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide stands out due to its specific substitution pattern, which enhances its binding affinity to target enzymes and receptors. This unique structure contributes to its potent biological activities and makes it a valuable compound for drug development and other scientific research applications .

Properties

IUPAC Name

6-(4-methylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4S.BrH/c1-12-7-9-13(10-8-12)15-11-22-17-19-18-16(21(17)20-15)14-5-3-2-4-6-14;/h2-10H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBRWHTWJGDYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=CC=CC=C4.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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